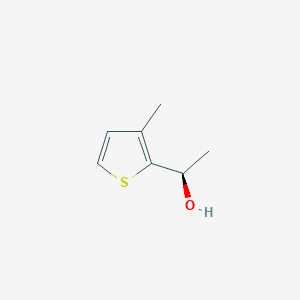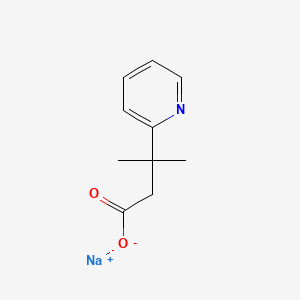![molecular formula C8H17NO2 B13602665 [4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
[4-(Dimethylamino)oxan-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dimethylamino)oxan-4-yl]methanol is an organic compound with a unique structure that includes a dimethylamino group and an oxan-4-yl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)oxan-4-yl]methanol typically involves the reaction of dimethylamine with an oxan-4-yl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. The industrial production process may also include purification steps, such as distillation or crystallization, to remove impurities and obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[4-(Dimethylamino)oxan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yl derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl ketones or aldehydes, while reduction can produce various alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [4-(Dimethylamino)oxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In industrial applications, the compound is used in the formulation of specialty chemicals and as an intermediate in the production of various commercial products.
作用機序
The mechanism of action of [4-(Dimethylamino)oxan-4-yl]methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxan-4-yl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
[4-(Dimethylamino)oxan-4-yl]ethanol: Similar structure but with an ethanol moiety instead of methanol.
[4-(Dimethylamino)oxan-4-yl]propane: Contains a propane group, offering different chemical properties.
[4-(Dimethylamino)oxan-4-yl]butane: Features a butane group, which may affect its reactivity and applications.
Uniqueness
[4-(Dimethylamino)oxan-4-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
[4-(dimethylamino)oxan-4-yl]methanol |
InChI |
InChI=1S/C8H17NO2/c1-9(2)8(7-10)3-5-11-6-4-8/h10H,3-7H2,1-2H3 |
InChIキー |
UBIHDYNCGKCSNZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(CCOCC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


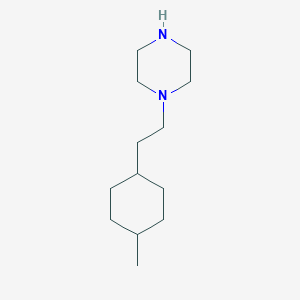
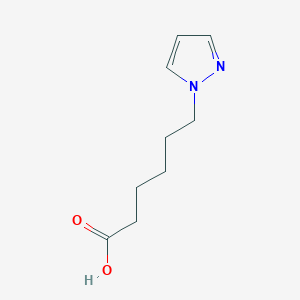
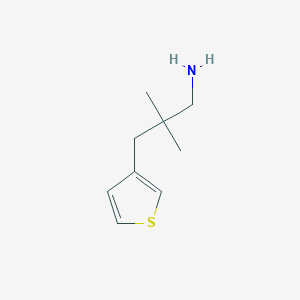
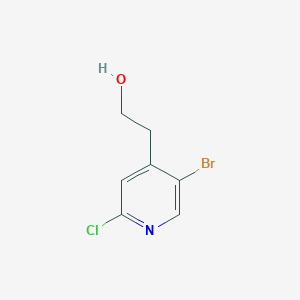
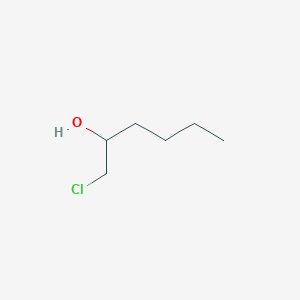
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)
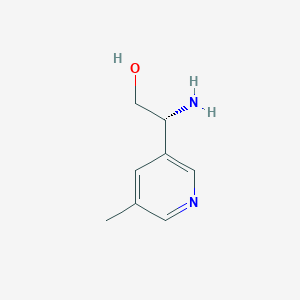
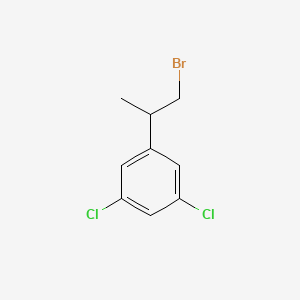
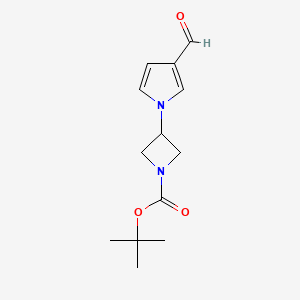
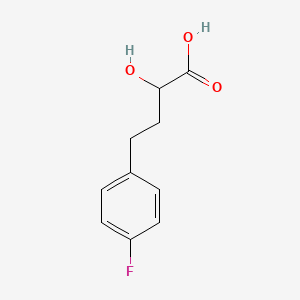
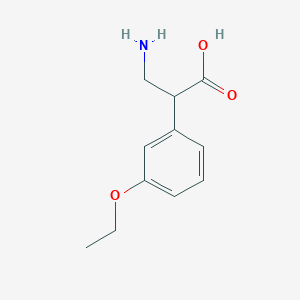
![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)
